molecular formula C15H9F3N2O3 B2988725 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide CAS No. 1219844-96-8

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide

Cat. No.: B2988725
CAS No.: 1219844-96-8
M. Wt: 322.243
InChI Key: ZQCJYZOZYAVYHA-UHFFFAOYSA-N
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Description

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide is a heterocyclic compound that features a furan ring, an oxazole ring, and a trifluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.

Scientific Research Applications

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide is unique due to its combination of a furan ring, an oxazole ring, and a trifluorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(2,3,4-trifluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O3/c16-9-3-4-10(15(18)14(9)17)19-13(21)7-8-6-12(23-20-8)11-2-1-5-22-11/h1-6H,7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQCJYZOZYAVYHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC(=NO2)CC(=O)NC3=C(C(=C(C=C3)F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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